N-Desalkyl itraconazole
Description
Properties
CAS No. |
1427177-48-7 |
|---|---|
Molecular Formula |
C31H30Cl2N8O4 |
Molecular Weight |
649.5 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1 |
InChI Key |
FBAPZOQKYAPBHI-DHIFEGFHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance |
White to Off-White Solid |
melting_point |
>238°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; |
Origin of Product |
United States |
Preparation Methods
In Vitro Metabolic Studies Using Human Liver Microsomes
In vitro models employing human liver microsomes (HLMs) are widely used to simulate hepatic metabolism. Incubation of ITZ with HLMs in the presence of NADPH cofactors facilitates the formation of ND-ITZ. Key parameters influencing yield include:
-
Incubation time : Optimal metabolite production occurs after 60–120 minutes.
-
Enzyme concentration : CYP3A4 activity correlates directly with microsomal protein content (0.5–2.0 mg/mL).
-
Substrate concentration : ITZ concentrations of 10–50 μM yield measurable ND-ITZ without enzyme saturation.
A study demonstrated that ND-ITZ constitutes approximately 15–20% of total ITZ metabolites under standardized conditions. Co-incubation with CYP3A4 inhibitors like ketoconazole reduces ND-ITZ formation by over 90%, confirming the enzyme’s role.
Table 1: In Vitro Metabolic Parameters for ND-ITZ Synthesis
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Incubation Time | 60–120 min | Maximizes metabolite accumulation |
| ITZ Concentration | 10–50 μM | Linear correlation with ND-ITZ |
| Microsomal Protein | 0.5–2.0 mg/mL | Higher activity at elevated levels |
| CYP3A4 Inhibition | >90% reduction | Confirms enzymatic pathway |
In Vivo Metabolic Preparation in Human Subjects
Administration of ITZ to healthy volunteers results in detectable plasma levels of ND-ITZ within 4–6 hours post-dose. A clinical trial involving six subjects receiving 100 mg ITZ daily for seven days reported steady-state ND-ITZ concentrations of 40–60 ng/mL, accounting for 10–15% of total ITZ-related metabolites. Pharmacokinetic modeling revealed that ND-ITZ’s elimination half-life (15–20 hours) parallels ITZ’s, contributing to prolonged CYP3A4 inhibition.
Enzymatic Synthesis with Recombinant CYP3A4
Recombinant CYP3A4 systems offer a controlled environment for ND-ITZ production. These systems utilize heterologously expressed enzymes in microbial or mammalian cells, enabling scalable synthesis.
Optimization of Recombinant Systems
-
Expression hosts : E. coli and baculovirus-insect cell systems are preferred for high CYP3A4 activity.
-
Cofactor supplementation : NADPH regeneration systems enhance reaction efficiency by 30–40%.
-
Reaction pH : Optimal activity occurs at pH 7.4, mimicking physiological conditions.
A comparative study showed that insect cell-derived CYP3A4 produces ND-ITZ at rates 1.5-fold higher than E. coli-expressed enzyme, likely due to superior post-translational modifications.
Analytical Validation of Prepared ND-ITZ
Accurate quantification of ND-ITZ is critical for validating preparation methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering specificity and sensitivity.
LC-MS/MS Method Development
A validated method for simultaneous detection of ITZ and ND-ITZ involves:
-
Protein precipitation : Plasma samples treated with acetonitrile (1:3 v/v) achieve 95–98% recovery.
-
Chromatographic separation : A C18 column with isocratic elution (acetonitrile:10 mM ammonium acetate, 65:35) resolves ND-ITZ in 8.5 minutes.
-
Mass detection : Positive ion mode with transitions m/z 705.6 → 392.2 (ITZ) and m/z 648.5 → 335.1 (ND-ITZ).
Table 2: Analytical Performance Metrics for ND-ITZ Detection
| Parameter | ND-ITZ | ITZ |
|---|---|---|
| Lower Limit of Quantification | 1.0 ng/mL | 1.0 ng/mL |
| Linearity Range | 1–200 ng/mL | 1–200 ng/mL |
| Intraday Precision (%RSD) | 3.8–5.3 | 2.2–5.1 |
| Accuracy (%) | 98.8–102.7 | 97.5–103.2 |
Comparative Efficiency of Preparation Methods
Yield and Scalability
-
In vitro microsomal systems : Yield 0.5–1.2 μg ND-ITZ per mg protein, suitable for small-scale studies.
-
Recombinant CYP3A4 : Achieves 2.0–3.5 μg/mL ND-ITZ, ideal for mechanistic research.
-
In vivo human metabolism : Generates therapeutic concentrations but requires ethical approvals and prolonged timelines.
Cost and Technical Complexity
-
In vitro methods are cost-effective ($50–$100 per assay) but require specialized equipment.
-
Recombinant systems involve higher initial costs ($500–$1,000 setup) but offer reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-Desalkyl itraconazole undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involving the gain of electrons.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes and molecular oxygen.
Reduction: May involve reducing agents such as sodium borohydride.
Substitution: Often requires specific catalysts or reagents depending on the functional groups involved.
Major Products: The primary product of these reactions is this compound itself, along with other metabolites such as hydroxy-itraconazole and keto-itraconazole .
Scientific Research Applications
N-Desalkyl itraconazole has several scientific research applications:
Chemistry: Used to study the metabolic pathways of itraconazole and its interactions with cytochrome P450 enzymes.
Biology: Investigated for its role in inhibiting cytochrome P450 3A4, which is crucial for understanding drug-drug interactions.
Medicine: Explored for its potential effects on the pharmacokinetics and pharmacodynamics of itraconazole, contributing to its antifungal efficacy.
Industry: Utilized in the development of analytical methods for monitoring itraconazole and its metabolites in biological samples
Mechanism of Action
N-Desalkyl itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through the blockade of lanosterol 14α-demethylase, an enzyme involved in ergosterol synthesis. Additionally, this compound inhibits cytochrome P450 3A4, affecting the metabolism of various drugs .
Comparison with Similar Compounds
Chemical Structures
Pharmacokinetic Profiles
| Parameter | ITZ | OH-ITZ | KT-ITZ | ND-ITZ |
|---|---|---|---|---|
| Calibration Range (ng/mL) | 15–1500 | 15–1500 | 1–100 | 1–100 |
| LLOQ (ng/mL) | 15 | 15 | 1 | 1 |
| Plasma Concentration (ng/mL) | 32.5–1127.1 | 19.0–1166.7 | 1.1–5.4 | 3.5–28.3 |
| CYP3A4 Inhibition | Yes | Yes | Yes | Yes |
| Antifungal Activity | Yes | Yes | No | No |
Key Observations :
- ND-ITZ and KT-ITZ circulate at significantly lower concentrations than ITZ and OH-ITZ, likely due to rapid clearance or further metabolism.
Analytical and Clinical Relevance
Stability and Detection
ND-ITZ demonstrates stability in plasma under various conditions:
- Short-term : 24 hours at room temperature (92.6–101.3% recovery) and 4°C (99.2–102.9%) .
- Long-term : 3 months at -80°C (90.3–101.5% recovery) .
LC-MS/MS methods with deuterated internal standards (e.g., ND-ITZ-d8) achieve high accuracy (94.1–106.7%) and precision (RSD ≤8.2%) for ND-ITZ quantification .
Clinical Implications
- ITZ and OH-ITZ are monitored for antifungal efficacy, with a combined target trough concentration of >500 ng/mL for prophylaxis .
- DDI Risk : ND-ITZ's CYP3A4 inhibition could exacerbate interactions with substrates like calcineurin inhibitors, though its low levels may mitigate this effect .
Q & A
Q. What validated analytical methods are recommended for quantifying N-desalkyl itraconazole in human plasma alongside its parent drug and other metabolites?
A robust approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters, such as a Zorbax Eclipse XDB-C18 column, mobile phase pH adjustments, and UV detection at 256 nm. This method enables simultaneous detection of itraconazole, hydroxy-itraconazole, keto-itraconazole, and this compound in plasma, even at low concentrations (e.g., <10 ng/mL). Validation parameters like specificity, linearity, and robustness should be assessed using fractional factorial designs to account for variables like flow rate and column temperature .
Q. Why is this compound significant in CYP3A4-mediated drug-drug interaction (DDI) studies?
this compound (ND-ITZ) is a major metabolite of itraconazole and a potent CYP3A4 inhibitor. Its accumulation in plasma can prolong the inhibition of CYP3A4, altering the metabolic clearance of co-administered drugs. This necessitates quantification of ND-ITZ alongside itraconazole in DDI studies to avoid underestimating interaction risks .
Q. What challenges arise in distinguishing this compound from structural analogs during analysis?
Structural similarities between itraconazole and its metabolites require chromatographic optimization. For example, adjusting acetonitrile content in the mobile phase and pH (e.g., pH 3.0–5.0) improves separation. Method robustness can be tested using experimental designs like Box-Behnken to evaluate critical factors such as column temperature and flow rate .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) models improve predictions of CYP3A4 inhibition by this compound?
PBPK models integrate enzyme inhibition constants (Ki), plasma protein binding, and metabolite accumulation to simulate ND-ITZ's time-dependent CYP3A4 inhibition. These models account for auto-inhibition (where itraconazole and ND-ITZ inhibit their own metabolism) and improve DDI predictions for drugs with narrow therapeutic indices, such as immunosuppressants .
Q. What experimental designs resolve discrepancies between in vitro and in vivo CYP3A4 inhibition data for this compound?
In vitro studies often underestimate ND-ITZ's inhibitory potency due to unbound fraction differences. To address this, use PBPK models that incorporate in vitro Ki values, metabolite pharmacokinetics, and tissue-specific CYP3A4 expression. Clinical validation can involve staggered dosing protocols to isolate metabolite effects .
Q. How should clinical trials be designed to account for this compound's pharmacokinetics in vulnerable populations?
Trials should include metabolite monitoring in populations with altered CYP3A4 activity (e.g., hepatic impairment). For example, a phase I study design might administer itraconazole as a CYP3A4 inhibitor probe (200 mg twice daily) and measure ND-ITZ levels alongside the investigational drug’s exposure. PBPK simulations can guide dose adjustments to avoid toxicity .
Q. What statistical and chemometric approaches optimize analytical methods for this compound quantification?
Box-Behnken designs efficiently optimize chromatographic parameters (e.g., acetonitrile percentage, pH) by testing multiple variables simultaneously. Fractional factorial designs (e.g., 2⁴⁻¹) assess robustness by varying flow rate, column temperature, and detection wavelength. These approaches reduce method development time while ensuring reproducibility .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting reports on this compound's contribution to antifungal efficacy?
While ND-ITZ lacks direct antifungal activity, its role in CYP3A4 inhibition may indirectly affect antifungal drug pharmacokinetics. Meta-analyses of clinical trials (e.g., comparing itraconazole with posaconazole) should stratify outcomes by metabolite exposure levels. In vitro studies using CYP3A4-expressing hepatocytes can clarify ND-ITZ's indirect effects on drug efficacy .
Q. What strategies validate the biological relevance of this compound in preclinical models?
Co-administration studies in rodents can isolate ND-ITZ's effects by comparing itraconazole with ND-ITZ alone. For example, pretreating rats with ND-ITZ before administering a CYP3A4 substrate (e.g., midazolam) quantifies metabolite-specific inhibition. Tissue sampling at multiple timepoints captures dynamic interactions .
Methodological Resources
- Chromatography : Use Zorbax C18 columns with acetonitrile/ammonium acetate mobile phases for optimal separation .
- Modeling Software : GastroPlus or Simcyp for PBPK simulations of metabolite-mediated DDIs .
- Experimental Designs : Box-Behnken for method optimization; fractional factorial for robustness testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
